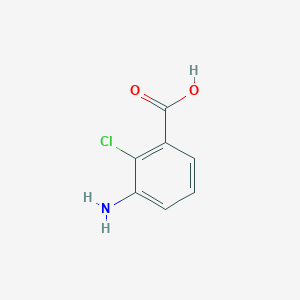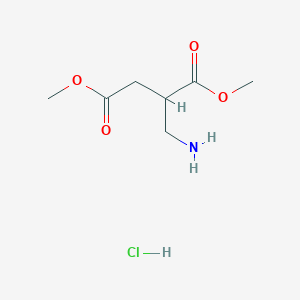
Dimethyl 2-(aminomethyl)succinate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DMAMSA hydrochloride is a small molecule that has been shown to have promising anti-cancer properties. It was first synthesized in the 1960s and has since been studied for its potential use in cancer treatment. DMAMSA hydrochloride is structurally similar to methotrexate, a commonly used chemotherapy drug, but has been shown to have less toxicity and greater selectivity for cancer cells.
作用机制
The mechanism of action of DMAMSA hydrochloride is not fully understood, but it is thought to work by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA and RNA, and is often overexpressed in cancer cells. By inhibiting DHFR, DMAMSA hydrochloride can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
DMAMSA hydrochloride has been shown to have low toxicity in animal models, with no significant adverse effects observed at therapeutic doses. However, some studies have reported mild gastrointestinal toxicity and hematological toxicity at higher doses.
实验室实验的优点和局限性
DMAMSA hydrochloride has several advantages for lab experiments, including its low toxicity and high selectivity for cancer cells. However, its synthesis can be challenging, and it may not be suitable for all types of cancer.
未来方向
Future research on DMAMSA hydrochloride could focus on optimizing its synthesis method, improving its selectivity for cancer cells, and exploring its potential use in combination with other cancer treatments. Additionally, more studies are needed to fully understand the mechanism of action of DMAMSA hydrochloride and its potential long-term effects on human health.
In conclusion, DMAMSA hydrochloride is a promising compound for cancer treatment that has been studied for several decades. Its low toxicity and high selectivity for cancer cells make it an attractive candidate for further research, and future studies could lead to the development of new and effective cancer treatments.
合成方法
DMAMSA hydrochloride can be synthesized using a variety of methods, including the reaction of dimethylmalonate with formaldehyde and ammonia in the presence of a catalyst. Other methods include the reaction of dimethylmalonate with formaldehyde and ammonium acetate, or the reaction of dimethylmalonate with formaldehyde and ammonium chloride.
科学研究应用
DMAMSA hydrochloride has been studied for its potential use in cancer treatment. In vitro studies have shown that DMAMSA hydrochloride is cytotoxic to a variety of cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that DMAMSA hydrochloride can inhibit tumor growth in animal models of cancer.
属性
CAS 编号 |
108303-97-5 |
|---|---|
产品名称 |
Dimethyl 2-(aminomethyl)succinate hydrochloride |
分子式 |
C7H14ClNO4 |
分子量 |
211.64 g/mol |
IUPAC 名称 |
dimethyl 2-(aminomethyl)butanedioate;hydrochloride |
InChI |
InChI=1S/C7H13NO4.ClH/c1-11-6(9)3-5(4-8)7(10)12-2;/h5H,3-4,8H2,1-2H3;1H |
InChI 键 |
QMRQNFOFJCTLDM-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CN)C(=O)OC.Cl |
规范 SMILES |
COC(=O)CC(CN)C(=O)OC.Cl |
同义词 |
Butanedioic acid, (aminomethyl)-, dimethyl ester, hydrochloride (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



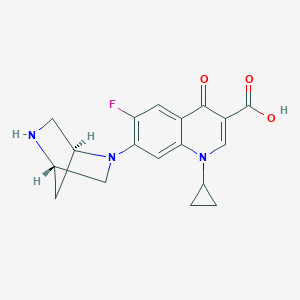
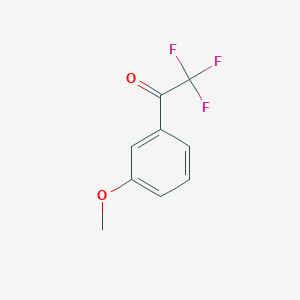
![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)
![4-Chloro-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B20537.png)
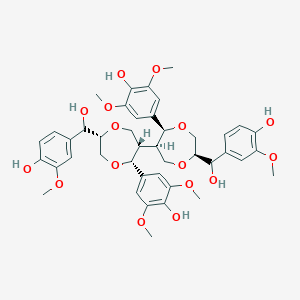
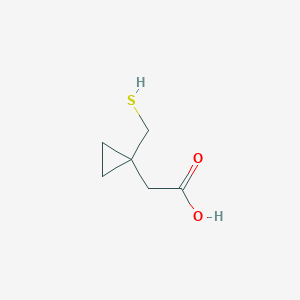
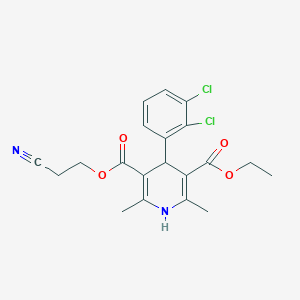
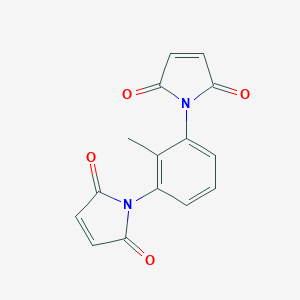
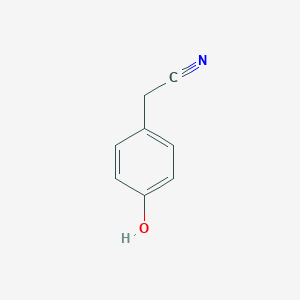
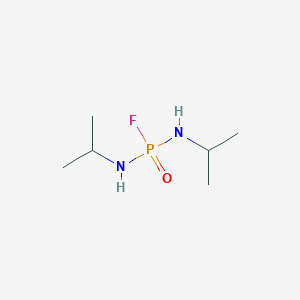
![2-[4-(3-Hydroxypropyl)piperazin-1-YL]acetonitrile](/img/structure/B20555.png)
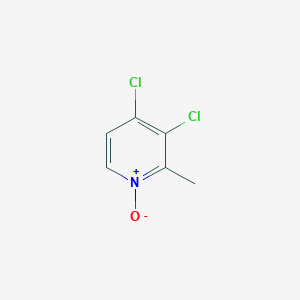
![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
